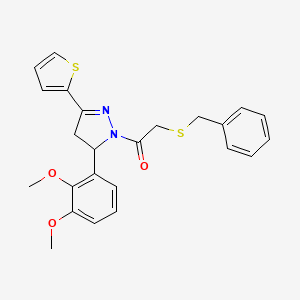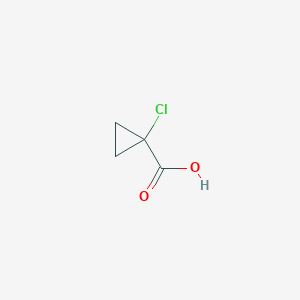
1-Chlorocyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chlorocyclopropane-1-carboxylic acid is a chemical compound with the CAS Number: 108817-35-2 . It has a molecular weight of 120.54 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a three-membered cyclopropane ring with a chlorine atom and a carboxylic acid group attached to the same carbon .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 70-71 degrees Celsius .Applications De Recherche Scientifique
Synthesis of Unsaturated Carboxylic Acid Derivatives
1-Chlorocyclopropane-1-carboxylic acid derivatives have been utilized in chemical syntheses, particularly in the creation of β, γ-unsaturated carboxylic acid and dicarboxylic acid derivatives. A novel method involving the Ni (CO)4-induced ring-opening carbonylation reaction of 1,1-Dibromo-2-chlorocyclopropanes has been developed, demonstrating the compound's potential in organic synthesis (Hirao, Nagata, & Agawa, 1985).
Synthon for Transamine Synthesis
This compound has been identified as a convenient synthon for transamine synthesis. The synthesis of (E,Z)-2-phenyl-1-chlorocyclopropane-1-carboxylic acid, an isomer of the compound, was achieved through a specific reaction involving ethyl trichloroacetate and styrene, showing its utility in more complex chemical syntheses (Karapetyan et al., 2004).
Role in Plant Ethylene Production
In plant biology, derivatives of this compound, particularly 1-aminocyclopropane-1-carboxylic acid (ACC), play a crucial role as ethylene precursors. This is significant in understanding plant physiology and the regulatory mechanisms of plant growth and development. For example, the identification of 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of ACC in wheat leaves highlights its importance in plant biochemistry (Hoffman, Yang, & McKeon, 1982).
Analysis in Plant Physiology
The compound's derivatives are instrumental in analytical methods within plant physiology. For instance, sensitive assays for ACC, an immediate precursor of ethylene in plants, have been developed. These assays are crucial for understanding ethylene production in plants, which is a significant factor in various plant processes such as ripening and stress responses (Lizada & Yang, 1979).
Role in Ethylene-Independent Plant Growth Regulation
Recent research suggests that ACC also has a signaling role independent of ethylene biosynthesis. This reveals a more complex regulatory role in plant growth and development, beyond its well-known function as an ethylene precursor. This understanding is critical for advancing agricultural practices and plant biotechnology (Polko & Kieber, 2019).
Safety and Hazards
Mécanisme D'action
Target of Action
It is structurally similar to 1-aminocyclopropane-1-carboxylic acid (acc), which is the direct precursor of the plant hormone ethylene . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses .
Mode of Action
ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .
Biochemical Pathways
Acc, a structurally similar compound, is involved in the ethylene biosynthesis pathway . ACC is synthesized from SAM by ACS and is then oxidized to ethylene by ACO .
Result of Action
A structurally similar compound, acc, has been shown to play a signaling role independent of its biosynthesis .
Action Environment
Acc, a structurally similar compound, has been shown to have its levels directly influenced by developmental, hormonal, and environmental cues .
Analyse Biochimique
Biochemical Properties
Its structural analog, 1-Aminocyclopropane-1-carboxylic acid (ACC), is known to be a precursor to the plant hormone ethylene . ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs)
Cellular Effects
Acc, its structural analog, has been shown to influence a wide variety of vegetative and developmental processes in plants
Molecular Mechanism
As mentioned earlier, its structural analog ACC is converted to ethylene by ACC oxidase . Whether 1-Chlorocyclopropane-1-carboxylic acid undergoes similar enzymatic reactions or has unique interactions with biomolecules remains to be explored.
Metabolic Pathways
Acc, its structural analog, is involved in the ethylene biosynthesis pathway . It is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . It is possible that this compound may be involved in similar metabolic pathways.
Transport and Distribution
Acc, its structural analog, is known to be transported throughout the plant over short and long distances . Future studies could investigate whether this compound has similar transport mechanisms.
Subcellular Localization
Acc oxidase, the enzyme that converts ACC to ethylene, has been found to be mainly located in the cytosol of apple fruit pericarp tissue . Future studies could investigate the subcellular localization of this compound and any effects on its activity or function.
Propriétés
IUPAC Name |
1-chlorocyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2/c5-4(1-2-4)3(6)7/h1-2H2,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSNICRIXPNUQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108817-35-2 |
Source


|
| Record name | 1-chlorocyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
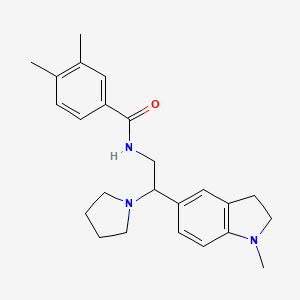
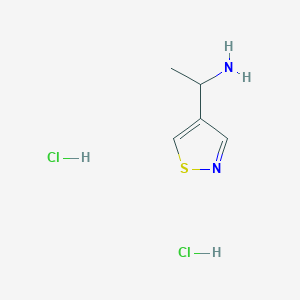
![N-[3-[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2559522.png)
![7-benzyl-1-(2-ethoxyethyl)-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2559523.png)

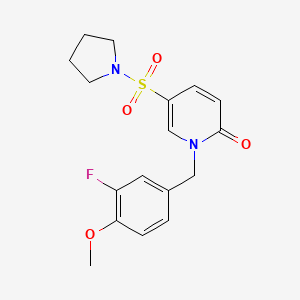
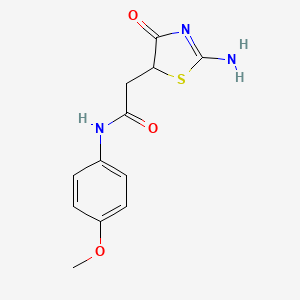
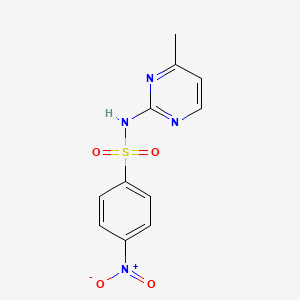
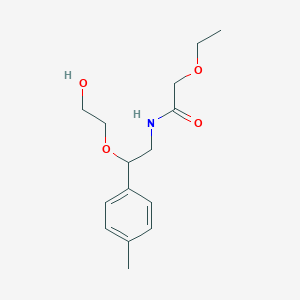
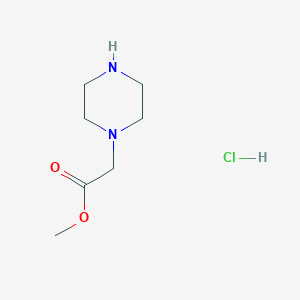
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide](/img/structure/B2559532.png)


